(3,4-Dichlorophenyl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone
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Overview
Description
(3,4-Dichlorophenyl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone is an organic compound known for its unique structural features and potential applications in various fields, including medicinal chemistry, biology, and industrial processes. This compound integrates a thiazole ring with an azetidine core, making it a subject of interest for researchers exploring novel chemical reactions and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3,4-Dichlorophenyl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone typically involves a multi-step process:
Formation of the Thiazole Ring: : The thiazole moiety is usually synthesized via the Hantzsch thiazole synthesis, involving the condensation of a 2-aminothiazole with an appropriate alpha-haloketone.
Attachment of the Azetidine Ring: : The azetidine ring can be attached through a nucleophilic substitution reaction where a 3-(thiazol-2-yloxy) group reacts with an azetidin-1-yl halide under basic conditions to yield the desired product.
Final Coupling Step: : The final step involves coupling the (3,4-Dichlorophenyl)methanone with the intermediate formed in the previous step, using standard amide bond formation techniques.
Industrial Production Methods: On an industrial scale, the production of this compound may employ streamlined versions of the laboratory methods, optimizing reaction conditions for scalability, such as:
Utilizing flow chemistry to enhance reaction efficiency and yield.
Employing continuous stirred-tank reactors (CSTR) for better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions It Undergoes:
Oxidation: : This compound can undergo oxidation reactions, potentially at the thiazole ring or the azetidine moiety, using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: : Reduction reactions may be employed to modify the ketone group, converting it to an alcohol using reagents like sodium borohydride.
Substitution: : Electrophilic aromatic substitution reactions can occur on the phenyl ring, especially in the presence of activating groups.
Oxidation: : Hydrogen peroxide, potassium permanganate.
Reduction: : Sodium borohydride, lithium aluminum hydride.
Substitution: : Chlorine, bromine, electrophilic reagents.
Oxidation Products: : Hydroxylated derivatives of the compound.
Reduction Products: : Alcohol derivatives.
Substitution Products: : Halogenated derivatives at the phenyl ring.
Scientific Research Applications
(3,4-Dichlorophenyl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone has significant applications in several domains:
Chemistry: : It serves as a model compound for studying azetidine and thiazole chemistry, including reaction mechanisms and synthetic applications.
Biology: : The compound is explored for its biological activities, such as potential antimicrobial or antitumor properties, due to the bioactivity of the thiazole ring.
Medicine: : Its structure is investigated for the development of pharmaceuticals, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: : The compound may find use in the development of new materials or as intermediates in the synthesis of complex organic molecules.
Mechanism of Action
Molecular Targets and Pathways Involved:
Enzyme Inhibition: : The compound may inhibit specific enzymes by binding to their active sites, leveraging the reactivity of its azetidine and thiazole moieties.
Receptor Modulation: : It may act as a modulator of biological receptors, potentially interfering with signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds:
(3,4-Dichlorophenyl)(3-(thiazol-2-yloxy)azetidin-1-yl)ethanone
(3,4-Dichlorophenyl)(3-(thiazol-2-yloxy)pyrrolidin-1-yl)methanone
(3,4-Dichlorophenyl)(3-(thiazol-2-yloxy)piperidin-1-yl)methanone
Highlighting Uniqueness: Compared to its analogs, (3,4-Dichlorophenyl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone offers a unique combination of structural features, particularly the azetidine ring, which confers distinct reactivity and biological activity profiles.
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Properties
IUPAC Name |
(3,4-dichlorophenyl)-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O2S/c14-10-2-1-8(5-11(10)15)12(18)17-6-9(7-17)19-13-16-3-4-20-13/h1-5,9H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZJHCLGCECWKFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=C(C=C2)Cl)Cl)OC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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